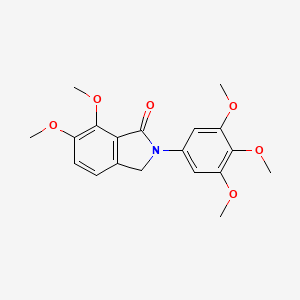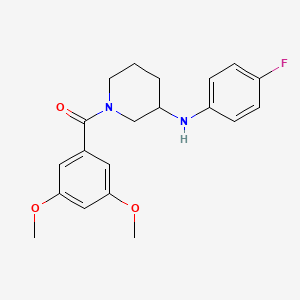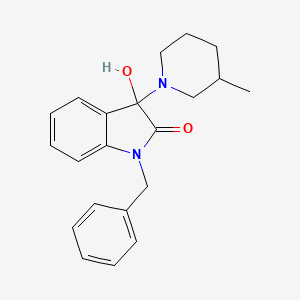
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-1-isoindolinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as TMI-1, and its chemical structure consists of an isoindolinone core with three methoxy groups and a trimethoxyphenyl group attached to it.
Mechanism of Action
The mechanism of action of TMI-1 involves its ability to inhibit the activity of the proteasome, a complex of enzymes that plays a crucial role in the degradation of intracellular proteins. By inhibiting the proteasome, TMI-1 can cause the accumulation of misfolded and damaged proteins, which can lead to cell death. TMI-1 has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects
TMI-1 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anti-cancer properties, TMI-1 has been shown to have anti-inflammatory and anti-oxidant effects. TMI-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using TMI-1 in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, TMI-1 does not inhibit the activity of other proteases, which can lead to off-target effects. However, one of the limitations of using TMI-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of TMI-1. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of TMI-1. Another area of research is the investigation of the therapeutic potential of TMI-1 in other diseases such as viral infections and autoimmune diseases. Additionally, the development of more efficient synthesis methods for TMI-1 could lead to its commercialization as a drug candidate.
Synthesis Methods
The synthesis of TMI-1 involves a multi-step process that starts with the condensation of 3,4,5-trimethoxybenzaldehyde and 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to the corresponding amine, which is subsequently cyclized to form the isoindolinone core. The final step involves the attachment of the trimethoxyphenyl group to the isoindolinone core through a Suzuki coupling reaction.
Scientific Research Applications
TMI-1 has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that TMI-1 can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. TMI-1 has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for the metastasis of cancer.
properties
IUPAC Name |
6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-22-13-7-6-11-10-20(19(21)16(11)18(13)26-5)12-8-14(23-2)17(25-4)15(9-12)24-3/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYYCWUMJRXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B4997514.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)

![2-(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzoyl)benzoic acid](/img/structure/B4997539.png)
![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)
